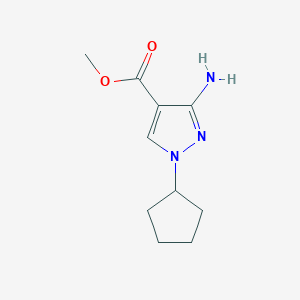

methyl 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate

Description

Methyl 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate (CAS: 405278-08-2) is a pyrazole-derived heterocyclic ester characterized by a cyclopentyl substituent at the 1-position and an amino group at the 3-position of the pyrazole ring. This compound, now listed as discontinued by suppliers such as CymitQuimica , likely served as a building block in medicinal chemistry or organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-1-cyclopentylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-15-10(14)8-6-13(12-9(8)11)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRABYZFVCTCIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=C1N)C2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The final step involves the esterification of the carboxyl group to yield the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often preferred in industrial settings.

Chemical Reactions Analysis

Oxidation Reactions

The amino group at the 3-position undergoes oxidation under controlled conditions. For example, treatment with potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the –NH₂ group to a nitro (–NO₂) group, yielding methyl 3-nitro-1-cyclopentyl-1H-pyrazole-4-carboxylate. This reaction is critical for introducing electron-withdrawing groups that modify electronic properties for downstream applications .

Reagents/Conditions:

-

KMnO₄ (oxidizing agent)

-

Solvent: H₂O or acetic acid

-

Temperature: 60–80°C

Ester Hydrolysis and Functionalization

The methyl ester at the 4-position is susceptible to hydrolysis. Alkaline hydrolysis (NaOH/H₂O) converts the ester to a carboxylic acid, enabling further derivatization (e.g., amidation). Acidic conditions (HCl/H₂O) yield the corresponding acid but with lower efficiency .

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Alkaline Hydrolysis | NaOH (2M), H₂O, reflux | 3-Amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid |

| Acidic Hydrolysis | HCl (1M), H₂O, 60°C | 3-Amino-1-cyclopentyl-1H-pyrazole-4-carboxylic acid |

Nucleophilic Substitution

The carboxylate group participates in nucleophilic acyl substitution. Reactions with amines (e.g., benzylamine) form amide derivatives, while alcohols (e.g., ethanol) yield new esters. These transformations are pivotal in medicinal chemistry for prodrug design .

Example Reaction:

Reagents/Conditions:

-

Nucleophile: Amines, alcohols

-

Catalyst: 4-Dimethylaminopyridine (DMAP)

-

Coupling Agent: Dicyclohexylcarbodiimide (DCC)

-

Solvent: Dichloromethane (DCM)

Cyclocondensation and Heterocycle Formation

The amino group facilitates cyclocondensation with carbonyl compounds (e.g., aldehydes, ketones) to form fused heterocycles. For instance, reaction with benzaldehyde under acidic conditions generates imidazo[1,2-b]pyrazole derivatives, enhancing bioactivity profiles .

Mechanism:

-

Schiff base formation between –NH₂ and aldehyde.

-

Intramolecular cyclization via dehydration.

Conditions:

-

Catalyst: FeCl₃ or AlCl₃

-

Solvent: Ethanol, reflux

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyrazole ring undergoes EAS at the 5-position due to directing effects of the amino group. Nitration (HNO₃/H₂SO₄) or sulfonation (SO₃/H₂SO₄) introduces functional groups for further modifications .

Example:

Reduction Reactions

The amino group can be reduced to a secondary amine using lithium aluminum hydride (LiAlH₄), though this is less common due to competing ester reduction. Selective conditions (e.g., H₂/Pd-C) may preserve the ester moiety.

Comparative Reactivity of Analogous Compounds

| Compound | Key Reactivity Differences |

|---|---|

| Methyl 3-amino-1H-pyrazole-4-carboxylate | Higher electrophilic substitution at C-5 due to less steric hindrance |

| Methyl 5-amino-1-methyl derivatives | Enhanced stability under basic conditions |

Key Research Findings:

Scientific Research Applications

Medicinal Chemistry

Methyl 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate has shown promise in drug development due to its potential as an enzyme inhibitor and its ability to modulate inflammatory pathways.

- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .

- Antimicrobial Properties : In vitro studies have demonstrated that it exhibits antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to established antibiotics .

- Anticancer Potential : Preliminary studies suggest that the compound may induce apoptosis in cancer cells, indicating potential applications in oncology .

The compound's biological activities are diverse and include:

- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammation and cancer cell metabolism, making it a candidate for further pharmacological exploration .

- Receptor Interactions : Potential interactions with G-protein coupled receptors (GPCRs) have been suggested, which could mediate its anti-inflammatory effects .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities and unique properties of this compound compared to related pyrazole derivatives:

| Compound Name | Biological Activity | Unique Properties |

|---|---|---|

| This compound | Anti-inflammatory, Antimicrobial, Anticancer | Enhanced solubility due to cyclopentyl group |

| 5-Methylpyrazole | Antimicrobial | Simple structure, used as a building block |

| 4-Pyridylpyrazoles | Diverse biological activities | Notable for antimicrobial properties |

Case Studies

Several studies have documented the biological activity of this compound:

- Anti-inflammatory Activity : A study demonstrated that treatment significantly reduced levels of pro-inflammatory cytokines in vitro .

- Antimicrobial Efficacy : In vitro tests showed that the compound exhibited inhibitory effects against multiple strains of bacteria, with MIC values comparable to standard antibiotics .

- Anticancer Activity : Research indicated that the compound could induce apoptosis in human cancer cell lines through caspase activation mechanisms .

Mechanism of Action

The mechanism of action of methyl 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the pyrazole ring can participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key Compounds for Comparison:

Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate (CAS: 1017782-45-4)

2-(5-Amino-4-nitro-1H-imidazol-1-yl)ethan-1-ol (CAS: 691398-44-4)

Generic Pyrazole/Imidazole Derivatives

Table 1: Structural and Molecular Comparisons

| Compound Name | CAS Number | Molecular Formula | Substituents (Position) | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|---|

| Methyl 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate | 405278-08-2 | C₁₀H₁₅N₃O₂* | Cyclopentyl (1), Amino (3) | ~209.25 | Pyrazole, Ester, Amino |

| Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate | 1017782-45-4 | C₉H₁₄N₂O₂ | tert-Butyl (3) | 182.22 | Pyrazole, Ester |

| 2-(5-Amino-4-nitro-1H-imidazol-1-yl)ethan-1-ol | 691398-44-4 | C₅H₈N₄O₃ | Nitro (4), Amino (5), Ethanol | 172.14 | Imidazole, Nitro, Alcohol |

*Inferred based on structural analogy to Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate .

Substituent Effects on Physicochemical Properties

Cyclopentyl vs. tert-Butyl Groups :

- The cyclopentyl group introduces conformational rigidity and moderate lipophilicity, whereas the tert-butyl group (in the analog from ) provides higher lipophilicity and steric bulk. This difference may influence solubility, metabolic stability, and binding interactions in biological systems.

- Synthesis Challenges : Cyclopentyl groups often require specialized alkylation reagents (e.g., cyclopentyl halides), whereas tert-butyl groups are more straightforward to introduce via common alkylating agents like tert-butyl bromide .

- In contrast, nitro groups (as in the imidazole analog) increase electron-withdrawing effects, altering reactivity and stability .

Heterocycle Core Differences: Pyrazole vs. Imidazole

Pyrazole Derivatives :

- Feature two adjacent nitrogen atoms in the ring, leading to moderate basicity and applications in kinase inhibitors or agrochemicals.

- The ester group at position 4 in both pyrazole compounds suggests utility as prodrugs or intermediates for carboxylate bioisosteres.

- Imidazole Derivatives: Contain non-adjacent nitrogen atoms, resulting in higher basicity and roles in antifungal agents (e.g., azoles) or metal coordination chemistry. The imidazole analog in combines nitro and amino groups, which may confer redox activity or susceptibility to metabolic modification .

Biological Activity

Methyl 3-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

This compound features a pyrazole ring with an amino group and a cyclopentyl substituent. This structure allows it to engage in various interactions with biological macromolecules, such as forming hydrogen bonds and participating in π-π interactions, which can significantly influence its biological activity .

Enzyme Interactions

Research indicates that this compound interacts with several enzymes, notably kinases, which are crucial for various signaling pathways. For instance, it has been shown to affect the MAPK/ERK pathway, which is pivotal in regulating cell proliferation and differentiation. The interaction with these enzymes can lead to alterations in cellular functions, including:

- Cell Cycle Regulation : Modulation of gene expression related to cell cycle control.

- Apoptosis : Influence on apoptotic pathways, potentially leading to increased or decreased cell survival depending on the context.

- Metabolic Processes : Impact on metabolic pathways through enzyme inhibition or activation.

Antimicrobial Activity

This compound has shown promising results as an antimicrobial agent. In studies evaluating its efficacy against various bacterial strains, it demonstrated moderate antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 125 to 250 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli . This suggests potential applications in treating infections caused by resistant strains.

The mechanism of action of this compound involves several biochemical pathways:

- Inhibition of Kinases : The compound can inhibit specific kinases involved in inflammatory responses and cancer progression.

- Gene Expression Modulation : It influences the transcription of genes associated with inflammation and cell survival.

- Interaction with Receptors : The amino group can form hydrogen bonds with receptor sites on proteins, altering their activity and downstream signaling .

Anti-inflammatory Properties

Due to its ability to modulate inflammatory pathways, this compound is being investigated for its potential as an anti-inflammatory agent. Studies have indicated that it can inhibit pro-inflammatory cytokines such as TNFα and IL-6, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases .

Anticancer Potential

The modulation of the MAPK/ERK pathway also positions this compound as a potential anticancer agent. By inhibiting key signaling pathways involved in tumor growth and survival, it may contribute to the development of novel cancer therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclopentyl group | Moderate antibacterial; anti-inflammatory potential |

| 3-Amino-1-methyl-1H-pyrazole-4-carboxylate | Methyl group instead of cyclopentyl | Similar kinase inhibition but different pharmacokinetics |

| 3-Amino-1-cyclohexyl-1H-pyrazole-4-carboxylate | Cyclohexyl group | Varies in reactivity; potential for different therapeutic effects |

Case Studies and Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example, modifications at the pyrazole ring have led to compounds with improved potency against specific kinases involved in cancer progression .

In one notable study, derivatives were tested for their ability to inhibit p38 MAPK, showing IC50 values as low as 0.004 μM for the most potent compounds . This highlights the potential for developing targeted therapies based on this scaffold.

Q & A

Advanced Research Question

- Docking studies : Predict binding affinity to targets (e.g., COX-2 for anti-inflammatory applications) by modeling interactions between the pyrazole ring and catalytic residues.

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on the cyclopentyl ring) with activity. For example, logP calculations optimize solubility for pharmacokinetics .

What are the applications of this compound in medicinal chemistry?

Basic Research Question

The compound serves as a scaffold for:

- Enzyme inhibitors : Modulates kinases (e.g., JAK2) and oxidoreductases via hydrogen bonding with the amino group.

- Antimicrobial agents : Pyrazole derivatives exhibit MIC values of 2–8 µg/mL against Gram-positive pathogens.

- Pro-drug development : Ester hydrolysis in vivo releases carboxylic acid metabolites with enhanced bioavailability .

Advanced Research Consideration

To improve metabolic stability:

- Replace the methyl ester with tert-butyl or pivaloyloxymethyl esters to delay hydrolysis.

- Introduce fluorine atoms on the cyclopentyl ring to reduce CYP450-mediated oxidation .

How are contradictions in thermal stability data resolved for this compound?

Advanced Research Question

Reported decomposition temperatures vary (180–220°C) due to polymorphic forms or impurities. Strategies include:

- DSC/TGA : Differentiate between kinetic (impurity-driven) and thermodynamic degradation.

- Crystallography : Identify stable polymorphs (e.g., monoclinic vs. orthorhombic) influencing thermal behavior.

- Purification : Recrystallization from toluene/hexane mixtures removes residual hydrazine, improving stability .

What analytical challenges arise in quantifying trace impurities in this compound?

Advanced Research Question

HPLC-MS detects hydrazine byproducts (<0.1% w/w) but faces interference from the cyclopentyl group’s hydrophobicity. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.